molecular formula C18H26O B12745809 Hexamethylindanopyran, (4R,7R)- CAS No. 252933-48-5

Hexamethylindanopyran, (4R,7R)-

Katalognummer: B12745809
CAS-Nummer: 252933-48-5
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: ONKNPOPIGWHAQC-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexamethylindanopyran, (4R,7R)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its strong, long-lasting scent and is commonly found in perfumes, deodorants, and other personal care products. The compound has a molecular formula of C18H26O and a molecular weight of 258.3984 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexamethylindanopyran, (4R,7R)-, is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of Hexamethylindanopyran, (4R,7R)-, is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Hexamethylindanopyran, (4R,7R)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Hexamethylindanopyran, (4R,7R)-, has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Hexamethylindanopyran, (4R,7R)-, primarily involves its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it effective in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexamethylindanopyran, (4S,7R)-: Another stereoisomer with similar properties but different olfactory characteristics.

    Tonalide: A synthetic musk with a similar structure but different scent profile.

    Cashmeran: Another musk compound with a distinct woody scent.

Uniqueness

Hexamethylindanopyran, (4R,7R)-, stands out due to its strong, long-lasting scent and its widespread use in the fragrance industry. Its unique stereochemistry contributes to its distinct olfactory properties, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

252933-48-5

Molekularformel

C18H26O

Molekulargewicht

258.4 g/mol

IUPAC-Name

(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1

InChI-Schlüssel

ONKNPOPIGWHAQC-RYUDHWBXSA-N

Isomerische SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C

Kanonische SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.